molecular formula C9H13NOS B6259534 2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1250335-86-4

2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6259534
CAS No.: 1250335-86-4
M. Wt: 183.3
InChI Key:
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Description

2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a pentan-3-yl group attached to the second position of the thiazole ring and an aldehyde group at the fifth position. Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction between a thioamide and an α-haloketone can lead to the formation of the thiazole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

    Oxidation: Formation of 2-(pentan-3-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of 2-(pentan-3-yl)-1,3-thiazole-5-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(pentan-3-yl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    2-(pentan-3-yl)-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(pentan-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

2-(pentan-3-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pentan-3-yl group and the aldehyde group at specific positions on the thiazole ring can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1250335-86-4

Molecular Formula

C9H13NOS

Molecular Weight

183.3

Purity

78

Origin of Product

United States

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